molecular formula C15H17N3O B4602394 1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea

1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B4602394
M. Wt: 255.31 g/mol
InChI Key: AYKOZYOCMIYIRF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety connected to a 2,3-dimethylphenyl group and a 6-methylpyridin-2-yl group

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2,3-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

    Hydrolysis: Acidic or basic hydrolysis of the compound can yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea has found applications in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other urea derivatives, such as:

    1-Phenyl-3-(pyridin-2-yl)urea: Lacks the methyl substituents, which may affect its chemical reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea: Similar structure but with different substitution patterns on the phenyl ring, leading to variations in properties.

    1-(2,3-Dimethylphenyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, which can influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-6-4-8-13(12(10)3)17-15(19)18-14-9-5-7-11(2)16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKOZYOCMIYIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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